Cas no 168693-83-2 (2-BROMO-4'-HYDROXYACETOPHENONE)

2-BROMO-4'-HYDROXYACETOPHENONE structure
168693-83-2 structure
Product Name:2-BROMO-4'-HYDROXYACETOPHENONE
CAS-nummer:168693-83-2
MF:C8H7BrO2
MW:215.043981790543
CID:905077
PubChem ID:4964
Update Time:2025-04-19

2-BROMO-4'-HYDROXYACETOPHENONE Chemische en fysische eigenschappen

Naam en identificatie

    • 2-BROMO-4'-HYDROXYACETOPHENONE
    • 2-Bromo-1-(4-hydroxyphenyl)ethanone
    • EINECS 219-655-0
    • 6H0QU4I6BA
    • AKOS015836074
    • NCGC00255298-01
    • 2-Bromo-1-(4-hydroxyphenyl)-ethanone
    • Busan 90
    • 2-Bromo-4\\'-hydroxyacetophenone
    • EPA Pesticide Chemical Code 008707
    • STL387803
    • 4-(Bromoacetyl)phenol
    • s3696
    • CS-W002314
    • CAS-2491-38-5
    • EN300-96334
    • Caswell No. 115
    • p-hydroxyphenacyl bromide
    • GS-3432
    • 168693-83-2
    • 1-(4-Hydroxyphenyl)-2-bromoethanone
    • Z1269233792
    • HY-W002314
    • 2491-38-5
    • DTXCID2014576
    • 2-Bromo-4`-Hydroxyacetophenone
    • alpha bromo-4-hydroxyacetophenone
    • MFCD00072424
    • Acetophenone, 2-bromo-4'-hydroxy-
    • AM875
    • BDBM50119687
    • Tox21_301941
    • UNII-6H0QU4I6BA
    • 2-Bromo-4/'-hydroxyacetophenone
    • HSCI1_000019
    • alpha-Bromo-4-hydroxyacetophenone
    • NS00008843
    • Q-101201
    • SCHEMBL79354
    • Q27264894
    • CCG-266683
    • 2-Bromo-1-(4-hydroxy-phenyl)-ethanone
    • alpha-bromo-p-hydroxyacetophenone
    • 4-Hydroxyphenacyl bromide
    • CHEMBL102952
    • Ethanone, 2-bromo-1-(4-hydroxyphenyl)-
    • BRN 1865388
    • 4-bromoacetylphenol
    • 2-bromo-4'-hydroxyacetophenone, AldrichCPR
    • 4-08-00-00351 (Beilstein Handbook Reference)
    • DTXSID4034576
    • 2-bromo-1-(4-hydroxyphenyl)-ethan-1-one
    • 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one
    • 4'-HYDROXYPHENACYL BROMIDE
    • ptp inhibitor i
    • B4115
    • HYDROXYPHENYL)-2-BROMOETHANONE, 1-(4-
    • 2-Bromo-4'-hydroxyacetophenone, analytical standard
    • Inchi: 1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2
    • InChI-sleutel: LJYOFQHKEWTQRH-UHFFFAOYSA-N
    • LACHT: BrCC(C1C=CC(=CC=1)O)=O

Berekende eigenschappen

  • Exacte massa: 213.963
  • Monoisotopische massa: 213.963
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 2
  • Complexiteit: 139
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 37.3A^2

Experimentele eigenschappen

  • Dichtheid: 1.622
  • Kookpunt: 338.7 °C at 760 mmHg
  • Vlampunt: 158.6 °C
  • Brekindex: 1.591
  • LogboekP: 1.96980
Aanbevolen leveranciers
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited